molecular formula C7H8N2O2 B1346499 1-Allyluracil CAS No. 25855-26-9

1-Allyluracil

Cat. No. B1346499
CAS RN: 25855-26-9
M. Wt: 152.15 g/mol
InChI Key: NDDLIGBQLZCCIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Allyluracil is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Allyluracil is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165473. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Allyluracil suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Allyluracil including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

25855-26-9

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

1-prop-2-enylpyrimidine-2,4-dione

InChI

InChI=1S/C7H8N2O2/c1-2-4-9-5-3-6(10)8-7(9)11/h2-3,5H,1,4H2,(H,8,10,11)

InChI Key

NDDLIGBQLZCCIZ-UHFFFAOYSA-N

SMILES

C=CCN1C=CC(=O)NC1=O

Canonical SMILES

C=CCN1C=CC(=O)NC1=O

Other CAS RN

25855-26-9

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.5 g (104 mmol, 80% suspension) of NaH was added to a suspension of 10.5 g (93 mmol) uracil in 100 ml DMF and the reaction allowed to continue for 2 hours at room temperature. After 2 hours 10.73 mL (15 g, 123 mmol) allylbromide was added and the mixture heated for 2 hours at 70° C. The solvent was removed under reduced pressure and the residue treated with methylene chloride. The residue from the methylene chloride extract was a mixture of mono-allyl- and di-allyl-uracil. 5.5 g (39%) of 1-allyluracil was isolated by preparative column chromatography, using chlormoform/methanol 40:1 as eluant (m.p. 108–109° C., Lit. 105–109° C., Beilstein).
Name
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.73 mL
Type
reactant
Reaction Step Two
Yield
39%

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